

Technical Guide: Physical Characteristics of (2R)-2-Aminopropanamide Hydrochloride Powder

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Compound of Interest

Compound Name: (2R)-2-aminopropanamide
hydrochloride

Cat. No.: B556079

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of **(2R)-2-aminopropanamide hydrochloride** powder, also known as D-alaninamide hydrochloride. The information is compiled from various technical and safety data sheets to assist in laboratory and development settings.

Chemical Identity

(2R)-2-aminopropanamide hydrochloride is the hydrochloride salt of D-alaninamide. It is a chiral compound and an important intermediate in various organic syntheses.

Physical and Chemical Properties

The physical properties of **(2R)-2-aminopropanamide hydrochloride** are summarized in the table below. It is typically a white to off-white crystalline powder.^[1]

Property	Value	Source(s)
Molecular Formula	C ₃ H ₉ ClN ₂ O	[2][3]
Molecular Weight	124.57 g/mol	[3]
Appearance	White to off-white powder	[1]
Melting Point	169 °C	[4]
Solubility	Soluble in water and 1% acetic acid.	[4][5]
pKa	Data not available	
Density	Data not available for the (2R)-enantiomer. The density for L-Alaninamide HCl is reported as approximately 1.307 g/cm ³ .	

Spectroscopic Data

Detailed spectroscopic data for **(2R)-2-aminopropanamide hydrochloride** is not readily available. However, based on its chemical structure, the following characteristic signals can be anticipated.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, one would expect to see signals corresponding to the methyl protons, the alpha-proton, and the amine/amide protons. The approximate chemical shifts would be influenced by the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show three distinct carbon signals corresponding to the methyl carbon, the alpha-carbon, and the carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the amine N-H stretching, the amide C=O stretching (Amide I band), and the N-H bending (Amide II band).

The presence of the hydrochloride salt may influence the position and broadness of the N-H stretching bands.

Experimental Protocols

The following are generalized experimental protocols for determining the key physical characteristics of a powder such as **(2R)-2-aminopropanamide hydrochloride**.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus. A small amount of the dry powder is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

Determination of Solubility

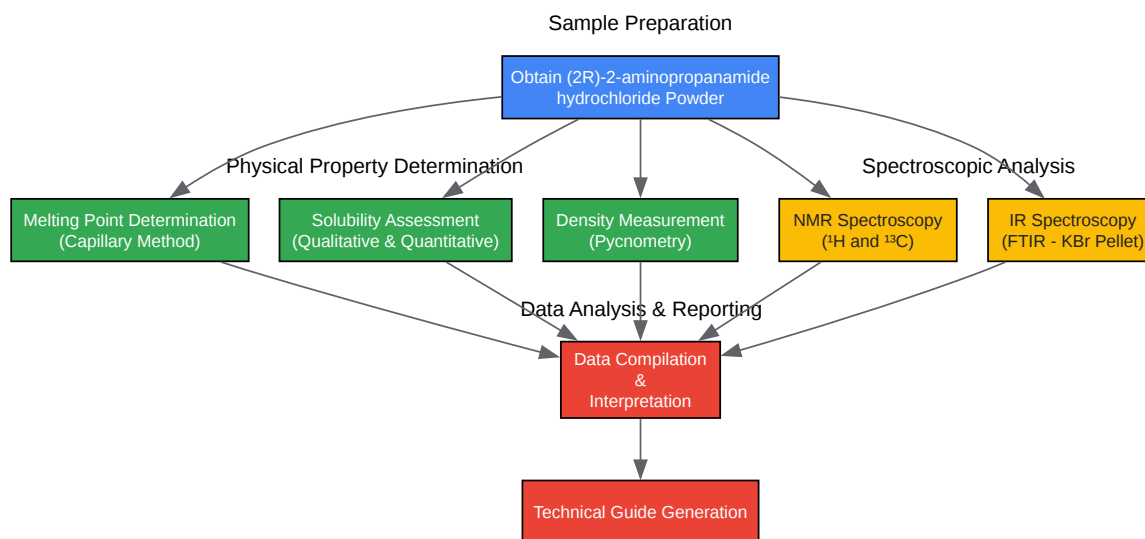
A qualitative assessment of solubility can be performed by adding a small amount of the powder to a test tube containing the solvent of interest (e.g., water, 1% acetic acid) and observing for dissolution with agitation. For a quantitative determination, a saturated solution is prepared at a specific temperature. The concentration of the dissolved solid in the supernatant can then be determined by a suitable analytical method after separating the undissolved solid.

Spectroscopic Analysis

- **NMR Spectroscopy:** A solution of the compound is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). ¹H and ¹³C NMR spectra are then acquired using a standard NMR spectrometer.
- **IR Spectroscopy:** A small amount of the powder is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum of the pellet is then recorded using an FTIR spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physical characterization of a chemical powder.



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Workflow for Physical Characterization

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